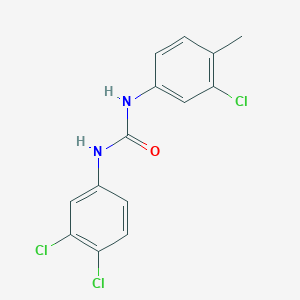
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 3,4-dichloroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorinated phenyl groups can enhance its binding affinity to certain molecular targets, influencing its overall effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea
- 1-(4-Methylphenyl)-3-(3,4-dichlorophenyl)urea
- 1-(3-Chloro-4-methylphenyl)-3-phenylurea
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of both chlorinated and methylated phenyl groups
Properties
Molecular Formula |
C14H11Cl3N2O |
|---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-2-3-9(6-12(8)16)18-14(20)19-10-4-5-11(15)13(17)7-10/h2-7H,1H3,(H2,18,19,20) |
InChI Key |
BHAPZLTXWLKEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















